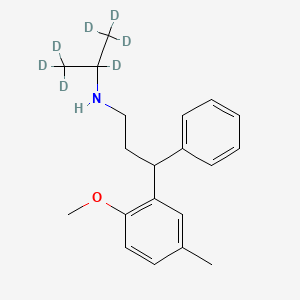![molecular formula C8H6N2 B588157 1h-Cycloprop[e]imidazo[1,2-a]pyridine CAS No. 157628-20-1](/img/structure/B588157.png)
1h-Cycloprop[e]imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Cycloprop[e]imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure, combining a cyclopropane ring with an imidazo[1,2-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1h-Cycloprop[e]imidazo[1,2-a]pyridine can be synthesized through various methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach involves the reaction of aryl aldehydes with 2-aminopyridine, followed by cyclization with tert-butyl isocyanide . Another method includes the use of iodine-catalyzed synthesis, where aryl aldehydes and 2-aminopyridine undergo a [4 + 1] cycloaddition .
Industrial Production Methods: Industrial production of this compound typically involves scalable multicomponent reactions that ensure high yields and purity. The use of catalytic systems, such as iodine or transition metals, facilitates efficient synthesis under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1h-Cycloprop[e]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: TBHP, iodine, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1h-Cycloprop[e]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1h-Cycloprop[e]imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways . For example, it has been shown to inhibit the activity of enzymes involved in tuberculosis, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the cyclopropane ring.
Imidazo[1,2-a]pyrazine: Another fused bicyclic compound with similar applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Differently fused heterocycle with distinct electronic properties.
Uniqueness: 1h-Cycloprop[e]imidazo[1,2-a]pyridine is unique due to its fused cyclopropane ring, which imparts distinct steric and electronic characteristics. This uniqueness makes it a valuable scaffold for the development of novel bioactive compounds and materials .
Propriétés
Numéro CAS |
157628-20-1 |
|---|---|
Formule moléculaire |
C8H6N2 |
Poids moléculaire |
130.15 |
InChI |
InChI=1S/C8H6N2/c1-2-8-9-3-4-10(8)7-5-6(1)7/h1-3,5H,4H2 |
Clé InChI |
FGIHZSRYUZPPCX-UHFFFAOYSA-N |
SMILES |
C1C=NC2=CC=C3C=C3N21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













